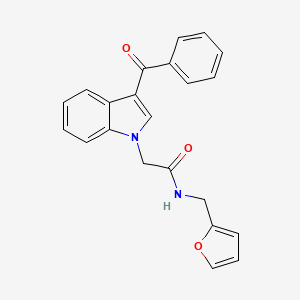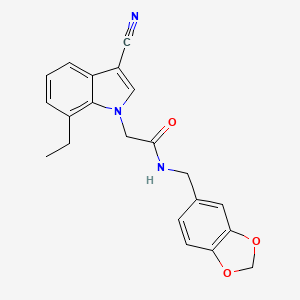
2-(3-benzoyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Vue d'ensemble
Description
2-(3-benzoyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide, commonly known as BIA, is a small molecule that has been studied for its potential applications in scientific research. BIA is a member of the indole-based compounds family, which has been shown to have a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of BIA is not fully understood, but it is thought to act through multiple pathways. BIA has been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. BIA has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BIA has been shown to have a range of biochemical and physiological effects. In cancer cells, BIA has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuronal cells, BIA has been shown to have neuroprotective effects and may enhance synaptic plasticity. In immune cells, BIA has been found to modulate cytokine production and may promote immune tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BIA in lab experiments is its relatively low cost and easy synthesis method. BIA also has a wide range of potential applications in various scientific fields. However, one limitation of using BIA is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of BIA and its potential side effects.
Orientations Futures
There are several potential future directions for research on BIA. One area of interest is the development of BIA derivatives with improved solubility and potency. Another area of interest is the exploration of BIA's potential applications in other scientific fields, such as microbiology and materials science. Finally, more research is needed to fully understand the mechanism of action of BIA and its potential therapeutic applications in various diseases.
In conclusion, BIA is a small molecule with potential applications in various scientific fields. Its easy synthesis method and wide range of potential applications make it an attractive compound for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
BIA has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, BIA has been shown to inhibit the growth of human ovarian cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BIA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, BIA has been shown to modulate immune responses and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(23-13-17-9-6-12-27-17)15-24-14-19(18-10-4-5-11-20(18)24)22(26)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWNFLMABNDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B3449408.png)
![N-(tert-butyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3449409.png)
![ethyl 4-[N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3449421.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3449427.png)
![N-1,3-benzodioxol-5-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B3449434.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3449441.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}nicotinamide](/img/structure/B3449452.png)
![1,1'-{1-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B3449455.png)
![ethyl 4-({[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B3449468.png)
![cyclopropyl{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3449472.png)
![N-benzyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3449477.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3449481.png)